molecular formula C12H6BrIO B1376384 2-Bromo-8-iododibenzofuran CAS No. 916435-41-1

2-Bromo-8-iododibenzofuran

Cat. No. B1376384
CAS RN: 916435-41-1
M. Wt: 372.98 g/mol
InChI Key: YMEVNDQRPHHDRH-UHFFFAOYSA-N
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Description

2-Bromo-8-iododibenzofuran is a potent, cell-permeable inhibitor of the Ca2±dependent protease, calpain . It prevents collagen- and thrombin-induced platelet aggregation, probably by blocking calpain induced phospholipase C and thromboxane synthase activation .


Molecular Structure Analysis

The molecular formula of 2-Bromo-8-iododibenzofuran is C12H6BrIO, and its molecular weight is 372.99 . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

2-Bromo-8-iododibenzofuran is a solid at 20°C . The compound has a melting point range of 171.0 to 175.0°C .

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications of 2-Bromo-8-iododibenzofuran derivatives is in the field of synthetic chemistry, where these compounds are used as building blocks for more complex molecular structures. For instance, the synthesis of 3-Bromo-2-phenylbenzofuran was achieved through Sonogashira cross-coupling reaction and cyclization from 2-iodophenol, showcasing the potential for creating complex compounds with specific structural characteristics. The resultant compound was obtained with a high overall yield (91.1%), and its structure was thoroughly characterized using 1H NMR and MS spectra (Shu, 2011).

Palladium-Catalyzed Domino Reactions

Another significant application of similar compounds is in palladium-catalyzed domino reactions. For instance, a study demonstrated the palladium-catalyzed tandem cyclization of various alkene-tethered aryl iodides. This protocol utilized o-bromobenzoic acids as coupling partners to achieve the insertion of aromatic rings through the cleavage of C(sp2)-Br and decarboxylation, resulting in the assembly of various dibenzoisoquinolinediones and dibenzoisoquinolinones. This approach was noted for its regioselective product formation and broad substrate scope (Luo et al., 2019).

Mechanistic Studies and Library Synthesis

Further, the potential of 2-Bromo-8-iododibenzofuran derivatives extends into mechanistic studies and the synthesis of focused libraries. A study detailed the efficient synthesis of 2- or 4-iododibenzofurans via CuI-mediated sequential iodination/cycloetherification of two aromatic C-H bonds in o-arylphenols. This process allowed for the modification of both preexisting electron-withdrawing groups and the newly introduced iodide, facilitating a focused dibenzofuran library synthesis. The mechanistic aspect of this study suggested a Cu(III)-mediated rate-limiting C-H activation step in cycloetherification (Zhao et al., 2012).

Cu-Catalyzed Reactions for Diverse Synthesis

Additionally, 1-bromo-2-iodobenzenes, a structurally related compound, were used in Cu(I)-catalyzed reactions with 1,3-cyclohexanediones to selectively deliver 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This process was noted for its high regioselectivity and based on an intermolecular Ullmann-type C-arylation followed by an intramolecular Ullmann-type O-arylation. The study highlighted the potential for creating substituted products by employing various substituted 1-bromo-2-iodobenzenes and 1,3-cyclohexanediones as substrates (Aljaar et al., 2012).

Mechanism of Action

As mentioned in the description, 2-Bromo-8-iododibenzofuran acts as an inhibitor of the Ca2±dependent protease, calpain . It likely achieves this by blocking the activation of phospholipase C and thromboxane synthase, which are induced by calpain .

Safety and Hazards

The safety data sheet (SDS) for 2-Bromo-8-iododibenzofuran indicates that there are no hazards not otherwise classified .

properties

IUPAC Name

2-bromo-8-iododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrIO/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVNDQRPHHDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-iododibenzofuran

Synthesis routes and methods

Procedure details

2-Bromodibenzofuran (2.5 g, 10.1 mmol), orthoperiodic acid (0.49 g, 2.15 mmol), iodine (1.02 g, 4.02 mmol), sulfuric acid, H2O (2 ml) and acetic acid (10 ml) are put into a reaction vessel and the mixture is stirred at 70° C. for 3 hours. After cooling to room temperature the reaction mixture is poured into water and filtered. The white solid is washed by methanol and the desired product is obtained (1.92 g, 51%).
Quantity
2.5 g
Type
reactant
Reaction Step One
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0.49 g
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reactant
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1.02 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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